molecular formula C26H20ClN5O5 B2998777 N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 894259-75-7

N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No. B2998777
CAS RN: 894259-75-7
M. Wt: 517.93
InChI Key: QIZSWTUFESRLTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H20ClN5O5 and its molecular weight is 517.93. The purity is usually 95%.
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Scientific Research Applications

Thermo-physical Characterization of Oxadiazole Derivatives

A systematic study elucidated the thermo-physical properties of oxadiazole derivatives in solvents like chloroform and N,N-dimethylformamide. This research highlights how structural modifications impact the Gibbs energy of activation, enthalpy of activation, and entropy of activation, providing valuable insights into the solvation behavior and interaction energies of such compounds (Godhani et al., 2013).

Antimicrobial Activities of Triazole Derivatives

Novel triazole derivatives, potentially similar in structural complexity to the compound , were synthesized and demonstrated moderate to good antimicrobial activities. This suggests that compounds with intricate heterocyclic structures could be explored for their potential in antimicrobial applications (Bektaş et al., 2010).

Anxiosedative and Antidepressant Properties

Research into quinazoline derivatives revealed compounds exhibiting pronounced anxiolytic, antiphobic, and antidepressant activities. These findings indicate the potential of structurally complex acetamides in developing new treatments for anxiety and depression (Tyurenkov et al., 2013).

Structural and Molecular Studies

The study of biphenylcarboxamides and biphenylsulfonamides, which share a degree of structural resemblance with the compound of interest, emphasizes the importance of molecular structure in determining the pharmacological profiles of new chemical entities. These compounds were investigated for their 5-HT(1B/1D) antagonistic properties, offering insights into the design of molecules targeting serotonin receptors (Liao et al., 2000).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN5O5/c1-36-21-12-11-17(27)13-19(21)28-22(33)14-31-20-10-6-5-9-18(20)25(34)32(26(31)35)15-23-29-24(30-37-23)16-7-3-2-4-8-16/h2-13H,14-15H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZSWTUFESRLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

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